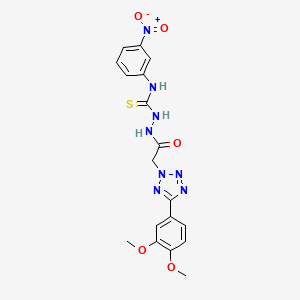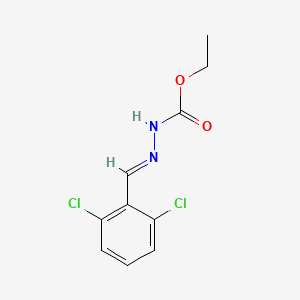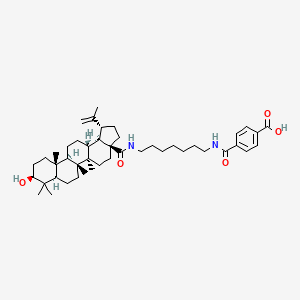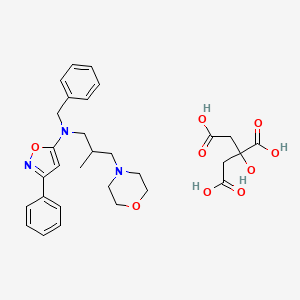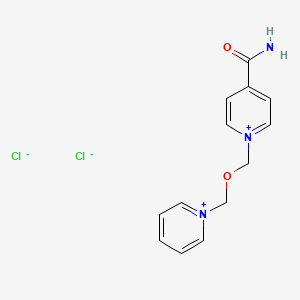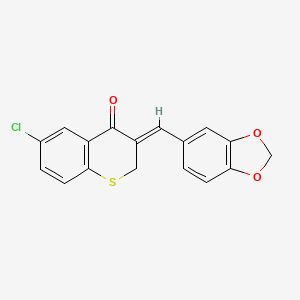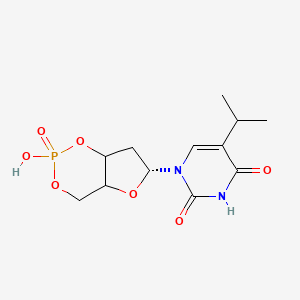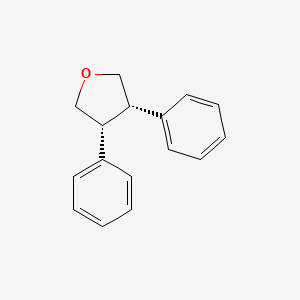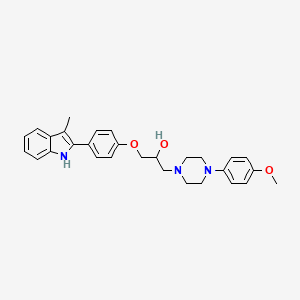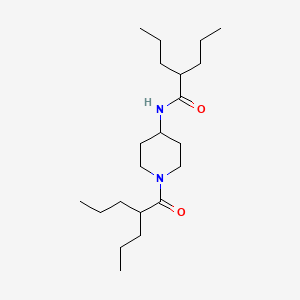
Pentanamide, N-(1-(1-oxo-2-propylpentyl)-4-piperidinyl)-2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanamide, N-(1-(1-oxo-2-propylpentyl)-4-piperidinyl)-2-propyl- is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a pentanamide group, and multiple propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-(1-(1-oxo-2-propylpentyl)-4-piperidinyl)-2-propyl- typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pentanamide group and the propyl groups. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Pentanamide, N-(1-(1-oxo-2-propylpentyl)-4-piperidinyl)-2-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogens, nucleophiles; polar solvents, controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Pentanamide, N-(1-(1-oxo-2-propylpentyl)-4-piperidinyl)-2-propyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, coatings, and chemical intermediates.
Mechanism of Action
The mechanism of action of Pentanamide, N-(1-(1-oxo-2-propylpentyl)-4-piperidinyl)-2-propyl- involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cytidine, 2’-deoxy-2’,2’-difluoro-N-(1-oxo-2-propylpentyl)-: A compound with a similar structural motif but different functional groups.
Alanine, N-(1-oxo-2-propylpentyl)-: Another compound with a related structure, used in different research contexts.
Uniqueness
Pentanamide, N-(1-(1-oxo-2-propylpentyl)-4-piperidinyl)-2-propyl- is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct chemical properties make it a valuable compound for research and industrial use.
Properties
CAS No. |
128960-25-8 |
|---|---|
Molecular Formula |
C21H40N2O2 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
2-propyl-N-[1-(2-propylpentanoyl)piperidin-4-yl]pentanamide |
InChI |
InChI=1S/C21H40N2O2/c1-5-9-17(10-6-2)20(24)22-19-13-15-23(16-14-19)21(25)18(11-7-3)12-8-4/h17-19H,5-16H2,1-4H3,(H,22,24) |
InChI Key |
INJNHEWETIXIHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NC1CCN(CC1)C(=O)C(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



